An In-depth Technical Guide to p-(p-Dimethylaminophenylazo)benzoic acid, Sodium Salt
An In-depth Technical Guide to p-(p-Dimethylaminophenylazo)benzoic acid, Sodium Salt
Executive Summary: This guide provides a comprehensive technical overview of p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt, a versatile azo dye widely recognized by its synonyms, Methyl Red and DABCYL. We delve into its core chemical properties, synthesis, and pivotal applications in modern research and development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its function as a pH indicator and as an indispensable dark quencher in Förster Resonance Energy Transfer (FRET) assays. Detailed experimental protocols are provided to ensure reliable and reproducible results in the laboratory setting.
Introduction: A Molecule of Duality
p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt is an aromatic azo compound that holds a significant position in both classical analytical chemistry and advanced molecular biology. Its utility stems from a chromophoric azo group (-N=N-) linking a benzoic acid moiety to an N,N-dimethylaniline group. This structure is responsible for its intense color and, more importantly, the environmentally sensitive nature of its electronic absorption spectrum.
While historically known as Methyl Red , a robust pH indicator, its sodium salt has gained prominence in biotechnology under the name DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). In this context, it serves as a highly efficient non-fluorescent acceptor, or "dark quencher," in FRET-based molecular probes for studying enzymatic activity and nucleic acid hybridization.[1] This dual identity makes a thorough understanding of its chemical properties essential for its effective application across diverse scientific disciplines.
Core Physicochemical Properties
The functionality of p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt is intrinsically linked to its chemical structure and resulting properties. A summary of its key identifiers and characteristics is presented below.
| Property | Value | Source(s) |
| Chemical Name | Sodium 4-((4-(dimethylamino)phenyl)azo)benzoate | [2] |
| Synonyms | Methyl Red sodium salt, DABCYL sodium salt, C.I. Acid Red 2 | [][4] |
| CAS Number | 845-46-5 | [2][5] |
| Molecular Formula | C₁₅H₁₄N₃O₂Na | [2] |
| Molecular Weight | 291.28 g/mol | [2][][5] |
| Appearance | Orange to dark red crystalline powder | [6] |
| Melting Point | >300 °C | [7] |
| Solubility | Soluble in water and 1M NH₄OH (10 mg/ml) | [7] |
| pKa | ~5.1 | [4] |
Structural Basis of Function: pH-Dependent Tautomerism
The compound's utility as a pH indicator is a direct result of a structural change upon protonation. The azo group (-N=N-) acts as a weak base. In solutions with a pH above 6.2, the molecule exists predominantly in its yellow, deprotonated azo form.[8] As the pH drops below 4.4, one of the nitrogen atoms in the azo linkage becomes protonated, leading to a significant shift in the electronic structure to a red quinoid/hydrazone tautomer.[4][8] The transition occurs through shades of orange between pH 4.4 and 6.2.[8][9][10]
This equilibrium is the causal mechanism behind its function as an indicator in acid-base titrations, particularly for strong acid-weak base reactions where the equivalence point falls within its transition range.[9][10]
Caption: pH-dependent equilibrium of Methyl Red.
Synthesis and Purification
The synthesis of p-(p-Dimethylaminophenylazo)benzoic acid is a classic example of diazo coupling, a cornerstone of azo dye chemistry.
Synthesis Workflow
The process involves two primary steps:
-
Diazotization: Anthranilic acid (2-aminobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then added to a solution of N,N-dimethylaniline. The N,N-dimethylaniline acts as a coupling component, and an electrophilic aromatic substitution occurs at the para position, which is highly activated by the dimethylamino group, to form the final azo compound.
The sodium salt is subsequently prepared by treating the free acid with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.
Caption: General workflow for the synthesis of the parent acid.
Purification Protocol
For applications requiring high purity, such as in FRET assays, purification is essential. A common method involves:
-
Dissolving the crude sodium salt in a minimum amount of hot water.
-
Acidifying the solution with a dilute acid (e.g., acetic acid) to precipitate the free acid form.
-
Collecting the precipitate by filtration.
-
Recrystallizing the free acid from a suitable solvent, such as 95% ethanol.[6]
-
Converting the purified acid back to the sodium salt by dissolving it in an ethanolic solution of sodium hydroxide and evaporating the solvent.
Key Applications in Research and Development
Application I: pH Indicator in Titrimetry
Methyl Red is a staple indicator for titrations. Its sharp color change and well-defined pH range make it highly reliable.
Protocol: Preparation and Use of Methyl Red Indicator Solution
-
Preparation: Dissolve 0.1 g of p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt (or the free acid) in 100 mL of 60% ethanol.[9]
-
Application: Add 2-3 drops of the indicator solution to the analyte solution before starting the titration.
-
Endpoint Detection: The endpoint is reached when the solution exhibits a distinct and persistent orange color, signifying the transition between the red (acidic) and yellow (alkaline) forms.[10] This visual cue is sharp, allowing for precise determination of the equivalence point.[10]
Application II: Dark Quencher in FRET-Based Assays
In modern biological assays, the DABCYL moiety is a premier dark quencher. It is paired with a fluorescent donor molecule (a fluorophore) like EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).[1]
Mechanism of Action (FRET): Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (quencher).[11] The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[12]
DABCYL is an ideal acceptor for donors like EDANS because its absorption spectrum has a significant overlap with the emission spectrum of the donor.[13][14] When the donor and DABCYL are in close proximity (typically <100 Å) on a molecule (e.g., a peptide substrate), the energy from the excited donor is transferred to DABCYL and dissipated as heat, not light.[12] This "quenches" the donor's fluorescence. If the molecule is cleaved (e.g., by a protease), the donor and quencher diffuse apart, FRET is disrupted, and an increase in fluorescence from the donor is observed.[12]
Caption: DABCYL as a FRET quencher in a protease assay.
Protocol: General Protease Activity Assay using a DABCYL/EDANS Substrate
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate (e.g., EDANS-peptide-DABCYL) in a suitable buffer (e.g., DMSO).
-
Prepare a reaction buffer appropriate for the enzyme of interest (e.g., Tris-HCl, pH 7.5).
-
Prepare serial dilutions of the protease to be assayed.
-
-
Assay Setup:
-
In a 96-well microplate, add the reaction buffer to each well.
-
Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.
-
Initiate the reaction by adding the protease solution to the wells. Include negative controls without the enzyme.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Set the excitation wavelength for the donor (e.g., ~340 nm for EDANS) and the emission wavelength (~490 nm for EDANS).[12]
-
Monitor the increase in fluorescence intensity over time. The rate of fluorescence increase is directly proportional to the enzymatic activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Plot V₀ against enzyme concentration to determine kinetic parameters.
-
Safety and Handling
As a laboratory chemical, p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt requires careful handling.
-
Hazards: It may cause skin and serious eye irritation.[15] It is classified as toxic to aquatic life.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][15]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a dry, cool place, protected from light.[15]
Conclusion
p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt is a molecule with a rich history and a vibrant future. Its fundamental chemical properties—namely, its pH-sensitive chromophore and its ability to act as an efficient non-fluorescent energy acceptor—make it a powerful tool for both traditional and cutting-edge scientific inquiry. From determining the endpoint of a titration to quantifying the activity of a novel protease inhibitor, its versatility continues to empower researchers across the chemical and biological sciences. A thorough understanding of the principles outlined in this guide is paramount to leveraging its full potential in the laboratory.
References
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- LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL.
- Martins, D. B., et al. (2025, October 15). (PDF) Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair.
- LGC Biosearch Technologies. (n.d.). Quenching mechanisms in oligonucleotide probes.
- Angene Chemical. (n.d.). p-(p-Dimethylaminophenylazo)benzoic acid sodium salt(CAS# 845-46-5).
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- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4-(4-Dimethylaminophenylazo)benzoic acid sodium salt.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-(4-dimethylaminophenylazo)benzoic acid.
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